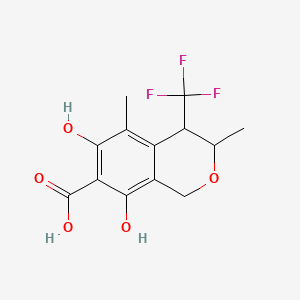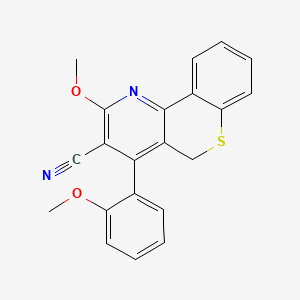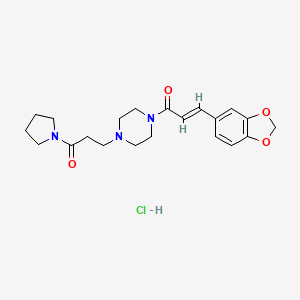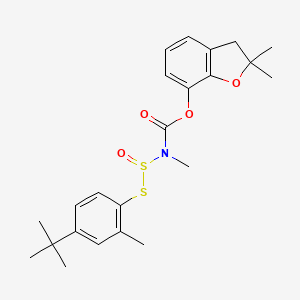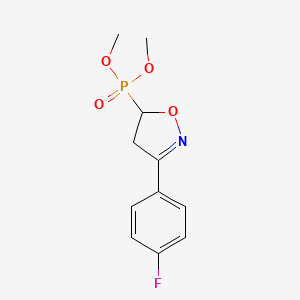
Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate is a chemical compound that belongs to the class of isoxazoline derivatives This compound is characterized by the presence of a fluorophenyl group, an isoxazoline ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime This oxime is then subjected to cyclization with a suitable reagent to form the isoxazoline ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate involves its interaction with specific molecular targets. The fluorophenyl group and the isoxazoline ring play crucial roles in binding to these targets, which may include enzymes or receptors. The phosphonate group can also participate in interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(4-chlorophenyl)-2-isoxazolin-5-ylphosphonate
- Dimethyl 3-(4-bromophenyl)-2-isoxazolin-5-ylphosphonate
- Dimethyl 3-(4-methylphenyl)-2-isoxazolin-5-ylphosphonate
Uniqueness
Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
125674-80-8 |
|---|---|
Molecular Formula |
C11H13FNO4P |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
5-dimethoxyphosphoryl-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H13FNO4P/c1-15-18(14,16-2)11-7-10(13-17-11)8-3-5-9(12)6-4-8/h3-6,11H,7H2,1-2H3 |
InChI Key |
BFJMRQPHTVKBHB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1CC(=NO1)C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



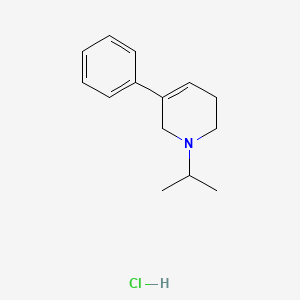
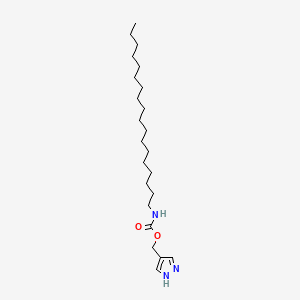
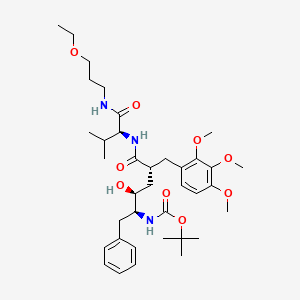
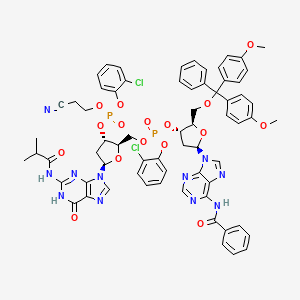

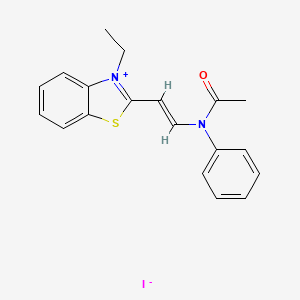
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)
